

# Comparative Guide: Infrared Spectroscopy of 4-Amino-5-bromo-2-chlorophenol

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## Compound of Interest

Compound Name: 4-Amino-5-bromo-2-chlorophenol

Cat. No.: B12851881

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## Executive Summary & Compound Profile

**4-Amino-5-bromo-2-chlorophenol** is a polysubstituted aromatic compound characterized by a specific 1,2,4,5-substitution pattern.<sup>[1][2]</sup> Its infrared (IR) spectrum is complex due to the presence of multiple functional groups (hydroxyl, amine, halides) interacting via intramolecular hydrogen bonding.

- **Primary Challenge:** Distinguishing the target compound from the 4-amino-2-chlorophenol precursor (incomplete bromination) and the 2,6-dichloro analog (side-reaction or incorrect starting material).
- **Key Differentiator:** The "Fingerprint Region" (600–900  $\text{cm}^{-1}$ ), specifically the out-of-plane (OOP) C-H bending vibrations which are sensitive to the substitution pattern on the benzene ring.

## Chemical Structure & Properties

Feature	Specification
CAS Number	16292-17-4 (Generic/Isomer Specifics vary)
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrClNO
Molecular Weight	222.47 g/mol
Substitution Pattern	1,2,4,5-Tetrasubstituted Benzene
Key Functional Groups	Phenolic -OH, Primary -NH <sub>2</sub> , Aryl-Cl, Aryl-Br

## Detailed Spectral Assignment (The "Fingerprint")

The following table details the characteristic IR bands. Note that values are ranges based on the specific crystalline lattice (KBr pellet) or solid-state interactions (ATR).

### Table 1: Diagnostic IR Peaks for 4-Amino-5-bromo-2-chlorophenol

Functional Group	Frequency (cm <sup>-1</sup> )	Intensity	Mode Description	Diagnostic Value
O-H Stretch	3500 – 3200	Broad, Med	Stretching (H-bonded)	Confirms Phenol. [1] Broadness indicates intermolecular H-bonding.[1]
N-H Stretch	3400 – 3300	Sharp Doublet	Asym.[1] & Sym. Stretching	High. Doublet confirms primary amine (-NH <sub>2</sub> ).
Aromatic C-H	3100 – 3000	Weak	C-H Stretching (sp <sup>2</sup> )	Standard aromatic indicator.[1]
Ring C=C	1600 – 1450	Medium	Ring Breathing Modes	Shifts slightly based on heavy halogen mass.
N-H Bend	1650 – 1580	Medium	Scissoring	Often overlaps with ring modes; confirms amine presence.
C-N Stretch	1350 – 1250	Strong	Aryl C-N Stretching	Stronger than aliphatic C-N due to resonance.
C-O Stretch	1260 – 1180	Strong	Phenolic C-O Stretch	Diagnostic for phenol class.[1]
C-H OOP Bend	880 – 840	Strong	Isolated H (1,2,4,5-subst.)	CRITICAL. Indicates H atoms at positions 3 & 6 are isolated (no adjacent H).[1]

C-Cl Stretch	1090 – 1035	Medium	In-plane bending/stretch	Characteristic of Aryl-Cl.
C-Br Stretch	1070 – 1030	Med/Weak	In-plane bending/stretch	Overlaps with C-Cl; heavier mass shifts lower.[1]

*Critical Insight: The most definitive peak for confirming the position of the bromine is the C-H Out-of-Plane (OOP) bending at 840–880 cm<sup>-1</sup>. This specific frequency range is characteristic of 1,2,4,5-tetrasubstituted benzenes where the remaining hydrogen atoms are isolated (para to each other or separated by substituents).*

## Comparative Analysis: Target vs. Alternatives

This section objectively compares the target compound against its most common "failure modes" in synthesis: the unreacted precursor and the over-chlorinated analog.

### Scenario A: Target vs. Precursor (4-Amino-2-chlorophenol)

- The Problem: Incomplete bromination.
- Spectral Difference:
  - Precursor (1,2,4-trisubstituted): Has two adjacent hydrogens at positions 5 and 6.[1] This creates a characteristic OOP splitting pattern, typically showing two strong bands in the 800–860 cm<sup>-1</sup> range (due to adjacent H wagging).
  - Target (1,2,4,5-tetrasubstituted): The addition of Bromine at position 5 isolates the hydrogens. The "adjacent H" bands disappear, replaced by the single isolated H band (840–880 cm<sup>-1</sup>).

## Scenario B: Target vs. Analog (4-Amino-2,6-dichlorophenol)

- The Problem: Use of incorrect starting material or chlorination side-reactions.
- Spectral Difference:
  - Analog (Symmetric): The 2,6-dichloro compound has a plane of symmetry. This often results in a simpler, sharper spectrum. The C-Cl stretch will be more intense/broad due to two chlorine atoms.
  - Target (Asymmetric): The presence of both Br and Cl breaks symmetry.[1] While the OOP region (840–880  $\text{cm}^{-1}$ ) is similar (both have isolated H's), the Fingerprint region (600–800  $\text{cm}^{-1}$ ) will show distinct shifts due to the mass difference between Br (79.9 amu) and Cl (35.5 amu). The C-Br stretch typically appears at lower frequencies than C-Cl.[3]

### Table 2: Comparative Peak Shift Summary

Spectral Feature	Precursor (4-Amino-2-chlorophenol)	Target (4-Amino-5-bromo-2-chlorophenol)	Analog (4-Amino-2,6-dichlorophenol)
Substitution	1,2,4-Trisubstituted	1,2,4,5-Tetrasubstituted	1,2,3,5-Tetrasubstituted
H-Atom Pattern	2 Adjacent H's (Positions 5,[1][2][3]6)	2 Isolated H's (Positions 3,[2]6)	2 Isolated H's (Positions 3,[2]5)
Diagnostic OOP	800–860 $\text{cm}^{-1}$ (Split/Multi)	840–880 $\text{cm}^{-1}$ (Single/Strong)	840–880 $\text{cm}^{-1}$ (Single/Strong)
Halogen Band	C-Cl only	C-Cl AND C-Br	C-Cl only (Stronger)
Symmetry	Asymmetric	Asymmetric	Symmetric

## Experimental Protocol for Validation

To ensure reproducible data, follow this self-validating protocol.

## Method: Fourier Transform Infrared Spectroscopy (FT-IR)

Recommended Technique: Attenuated Total Reflectance (ATR) for rapid screening; KBr Pellet for high-resolution structural filing.<sup>[1]</sup>

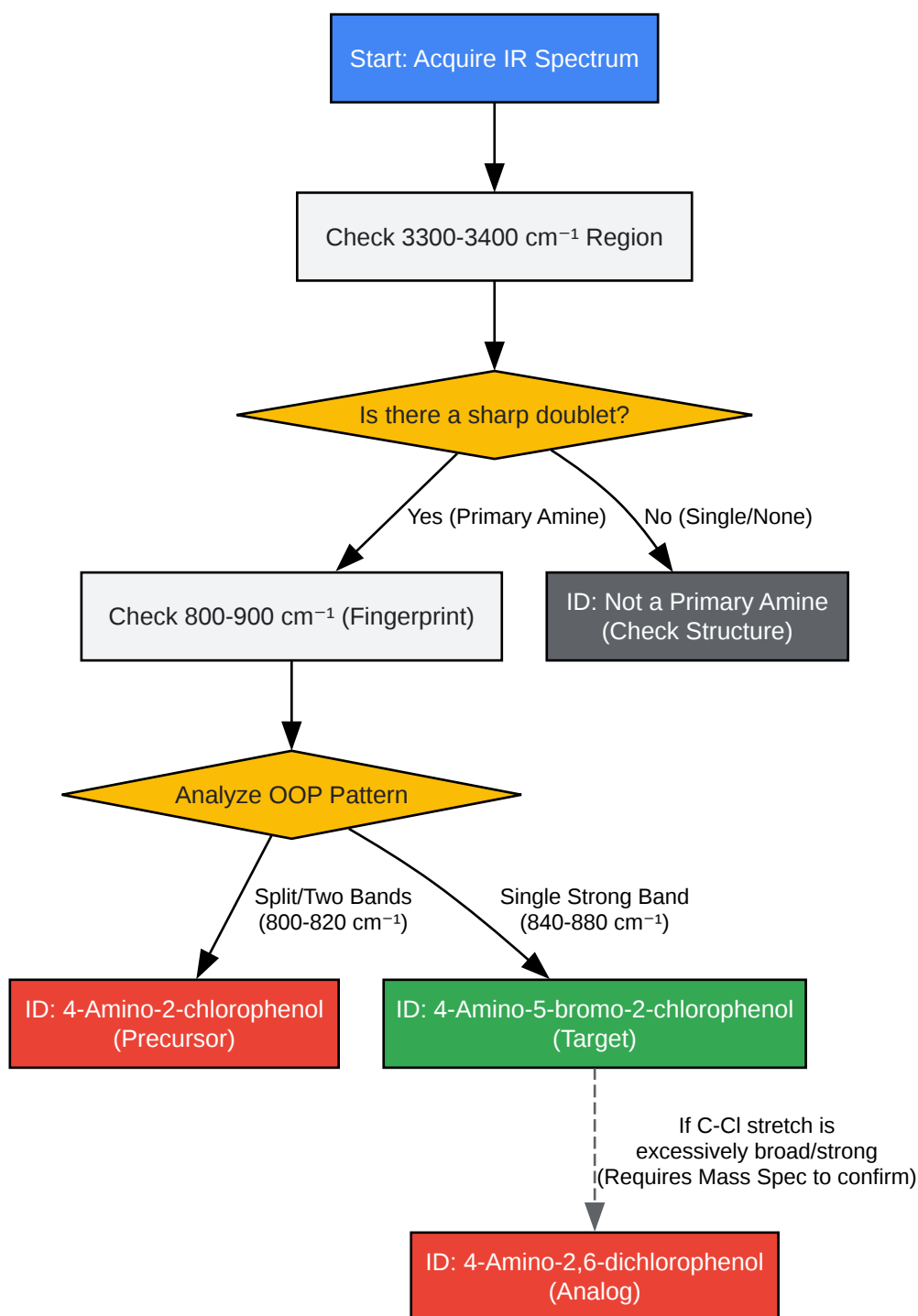
### Step-by-Step Workflow

- Sample Preparation (ATR):
  - Ensure the diamond crystal is clean (background scan must show flat baseline).<sup>[1]</sup>
  - Place ~2 mg of solid sample on the crystal.
  - Apply pressure using the clamp until the force gauge reads optimal (usually ~80-100 N).  
Causality: Insufficient pressure yields poor contact and weak peaks; excessive pressure can damage the crystal.
- Acquisition Parameters:
  - Resolution: 4  $\text{cm}^{-1}$  (Standard) or 2  $\text{cm}^{-1}$  (High Res).
  - Scans: Minimum 16 scans (Screening) or 64 scans (Publication).
  - Range: 4000 – 400  $\text{cm}^{-1}$ .<sup>[1]</sup>
- Data Processing:
  - Perform baseline correction.<sup>[1]</sup>
  - Normalize the highest peak (usually C-O or C-N stretch) to 1.0 absorbance for easy overlay comparison.
- Validation Criteria (Pass/Fail):
  - Pass: Presence of NH doublet (3400-3300), OH broad band, AND single strong OOP peak at ~860  $\text{cm}^{-1}$ .<sup>[1]</sup>
  - Fail (Precursor): Presence of split OOP peaks at 800-820  $\text{cm}^{-1}$ .

- Fail (Wet Sample): Excessive broadening of OH region masking NH peaks (dry sample under vacuum at 40°C).

## Decision Logic & Visualization

The following diagram illustrates the logical workflow for identifying the compound based on spectral data.



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Figure 1: Decision tree for spectroscopic identification of **4-Amino-5-bromo-2-chlorophenol**, distinguishing it from common synthetic impurities.

## References

- National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Amino-2,6-dichlorophenol. NIST Chemistry WebBook, SRD 69.[4] Available at: [\[Link\]](#)
- Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for 1,2,4,5-substitution OOP assignments).
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## Sources

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- 2. Infrared Spectrometry [\[www2.chemistry.msu.edu\]](http://www2.chemistry.msu.edu)
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